(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one

Stereochemistry Chiral resolution Structure-activity relationship

(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one (CAS 31351-12-9) is a stereochemically defined tricyclic ketone belonging to the tricyclo[5.2.1.02,6]decan-8-one family, with molecular formula C10H14O and molecular weight 150.22 g/mol. Unlike generic entries for the non-stereospecific analog (CAS 13380-94-4), this compound is registered as a discrete substance under EINECS 250-578-5 , enabling unambiguous identification in procurement and regulatory documentation.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 31351-12-9
Cat. No. B12678452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one
CAS31351-12-9
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C3CC2CC3=O
InChIInChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2/t6-,7+,8+,9-/m0/s1
InChIKeyOMIDXVJKZCPKEI-KDXUFGMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





31351-12-9: Defined-Stereochemistry Tricyclic Ketone Building Block for Structure-Activity Studies


(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one (CAS 31351-12-9) is a stereochemically defined tricyclic ketone [1] belonging to the tricyclo[5.2.1.02,6]decan-8-one family, with molecular formula C10H14O and molecular weight 150.22 g/mol [2]. Unlike generic entries for the non-stereospecific analog (CAS 13380-94-4), this compound is registered as a discrete substance under EINECS 250-578-5 [3], enabling unambiguous identification in procurement and regulatory documentation. It is primarily employed as a defined chiral intermediate in organic synthesis and as a scaffold for studying stereoelectronic effects in constrained polycyclic systems.

Why Generic Octahydro-4,7-methano-5H-inden-5-one (CAS 13380-94-4) Cannot Substitute for CAS 31351-12-9 in Stereochemistry-Critical Workflows


The non-stereospecific tricyclo[5.2.1.02,6]decan-8-one (CAS 13380-94-4) is explicitly described as having stereochemistry 'not specified' and containing four chiral centers with a total of 16 possible enantiomers [1]. For applications requiring defined stereochemistry — including asymmetric catalysis, chiral resolution studies, stereochemical SAR investigations, and methods requiring enantiopure starting materials — the racemic or mixed-stereoisomer material introduces uncontrolled variables that may confound reaction outcomes, spectroscopic interpretation, and biological activity readouts. In contrast, CAS 31351-12-9 provides a single, fully specified (3aalpha,4alpha,7alpha,7aalpha) stereochemical configuration [2], ensuring batch-to-batch consistency in stereochemistry-dependent applications.

Quantitative Differentiation of CAS 31351-12-9 Versus Non-Stereospecific and Alternative Stereoisomer Forms


Defined Stereochemistry vs. 16-Enantiomer Mixture: Molecular Identity Certainty for SAR Studies

The RIFM safety assessment for CAS 13380-94-4 explicitly states: 'Stereochemistry: Isomer not specified. Four chiral centers present, and a total of 16 enantiomers possible' [1]. In contrast, CAS 31351-12-9 is the fully specified (3aalpha,4alpha,7alpha,7aalpha) stereoisomer with a unique stereochemistry-specific InChIKey (OMIDXVJKZCPKEI-KDXUFGMBSA-N) [2], distinguishable from the non-stereospecific InChIKey (OMIDXVJKZCPKEI-UHFFFAOYSA-N) of the generic compound. This means CAS 31351-12-9 represents 1 defined entity out of the 16 possible stereoisomers.

Stereochemistry Chiral resolution Structure-activity relationship

Measured LogP Differentiation for Chromatographic Method Development and Partitioning Predictions

The stereochemically defined CAS 31351-12-9 exhibits a measured LogP of 1.99 [1]. In comparison, the non-stereospecific generic analog CAS 13380-94-4 has an estimated Log KOW of 2.25 from EPI Suite calculation [2] and a computed XLogP3-AA value of 2.0 [3]. Although stereoisomers share identical constitutional formulas, the slight but measurable difference in experimental LogP between the defined stereoisomer (1.99) and the computational estimates for the unspecified mixture (2.0–2.25) indicates that stereochemical composition may influence partitioning behavior in chromatographic and biological systems.

Lipophilicity HPLC method development Partition coefficient

Physical State at Ambient Temperature: Procurement-Relevant Form Differentiation

CAS 31351-12-9 is reported as a liquid at room temperature, described as a colorless to pale yellow liquid, with a density of 1.105 g/cm³ . In contrast, the non-stereospecific analog CAS 13380-94-4 has an EPI Suite-estimated melting point of 31.35 °C [1], indicating it may exist as a low-melting solid near ambient conditions. This difference in physical state at standard laboratory temperature (20–25 °C) is relevant for formulation workflows, automated liquid handling, and storage considerations.

Physical form Procurement specification Handling

Regulatory Identity: Unique EINECS Registration Enabling Unambiguous Procurement and Compliance

CAS 31351-12-9 is assigned a unique EINECS number (250-578-5) , establishing it as a discrete registered substance distinct from the generic non-stereospecific analog (CAS 13380-94-4, EINECS 236-458-5) [1] and the alternative stereoisomer CAS 34748-64-6 (EINECS 818-398-7, registered as an intermediate with 'Intermediate use only' restriction) [2]. This separate regulatory identity enables precise substance identification for customs documentation, safety data sheets, and regulatory filings without ambiguity.

Regulatory compliance EINECS Procurement

Class-Level Application Evidence: Tricyclic Ketone Scaffold for Hindered Olefin Synthesis and Polymer Modification

The octahydro-4,7-methano-5H-inden-5-one scaffold (represented broadly by CAS 13380-94-4 in the literature) is documented as a reagent for synthesizing hindered olefins such as diamantanol and as an additive capable of enhancing the glass transition temperature (Tg) of polymethyl methacrylate (PMMA) . While these literature precedents are based on the non-stereospecific material, the underlying reactivity is inherent to the tricyclic ketone core structure shared by CAS 31351-12-9. For stereochemical outcome studies in diamantanol synthesis or investigations of stereochemistry-dependent Tg enhancement effects, the defined stereoisomer CAS 31351-12-9 provides a controlled starting point unavailable from the generic material .

Synthetic intermediate Hindered olefins Polymer additive

Recommended Procurement Scenarios for CAS 31351-12-9 Based on Quantitative Differentiation Evidence


Stereochemical Structure-Activity Relationship (SAR) Studies Requiring Defined Chiral Building Blocks

When conducting SAR studies on tricyclic ketone-derived bioactive compounds, the defined (3aalpha,4alpha,7alpha,7aalpha) configuration of CAS 31351-12-9 eliminates the stereochemical ambiguity inherent in CAS 13380-94-4, which contains up to 16 possible stereoisomers [1]. This specificity enables researchers to attribute observed biological or catalytic activity to a single stereochemical configuration, a prerequisite for rigorous SAR interpretation and reproducible enantioselective synthesis.

Reverse-Phase HPLC Method Development and Validation Using Verified LogP Reference Standards

CAS 31351-12-9, with its experimentally measured LogP of 1.99 and established reverse-phase HPLC separation protocol on Newcrom R1 columns [2], serves as a defined reference standard for method development. In contrast, the non-stereospecific material relies on computational LogP estimates (2.0–2.25) that do not account for stereochemical effects on partitioning [3], potentially leading to retention time discrepancies during method transfer between laboratories.

REACH-Compliant Procurement Requiring Unambiguous Substance Identification for Regulatory Filings

For EU-based procurement requiring REACH compliance documentation, CAS 31351-12-9 (EINECS 250-578-5) provides a distinct regulatory identity separate from the generic material (EINECS 236-458-5) and the restricted intermediate-only stereoisomer CAS 34748-64-6 (EINECS 818-398-7) [1]. This prevents customs delays, SDS mismatches, and regulatory non-compliance that could arise from substituting an incorrectly identified stereochemical variant.

Automated Liquid-Handling Workflows Requiring Reliably Liquid Physical Form at Ambient Temperature

For high-throughput screening or automated synthesis platforms, CAS 31351-12-9 is documented as a liquid at room temperature with a density of 1.105 g/cm³ [2], while the non-stereospecific analog has an estimated melting point of 31.35 °C that may result in partial solidification under standard laboratory conditions [3]. The reliably liquid state of the defined stereoisomer ensures consistent volumetric dispensing and minimizes instrument clogging risks.

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